Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone

Description

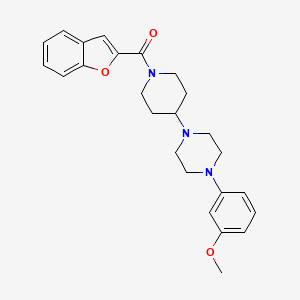

Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is a synthetic compound featuring a benzofuran core linked via a carbonyl group to a piperidine ring, which is further connected to a piperazine moiety substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-30-22-7-4-6-21(18-22)27-15-13-26(14-16-27)20-9-11-28(12-10-20)25(29)24-17-19-5-2-3-8-23(19)31-24/h2-8,17-18,20H,9-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBPYADWSVIEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the piperazine and piperidine groups. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of benzofuran derivatives with piperazine and piperidine under controlled conditions.

Cyclization Reactions: Cyclization reactions are employed to form the piperazine and piperidine rings, often using strong bases or acids as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Derivatives with substituted atoms or groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is studied for its potential biological activities, such as its interaction with various receptors and enzymes.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its medicinal applications.

Industry: In the chemical industry, this compound is used in the development of new materials and products, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as modulation of signaling pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural elements with several classes of benzofuran- and piperazine/piperidine-containing derivatives. Key differences lie in substituent groups and their positions, which influence pharmacological profiles:

| Compound Name / ID (Source) | Core Structure | Key Substituents | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | Benzofuran-piperidine-piperazine | 3-Methoxyphenyl on piperazine | ~423 (estimated) | Methoxy group may enhance receptor binding via H-bonding or lipophilic interactions. |

| Compound 30 () | Dihydrobenzofuran-piperidine | 4-Chlorobenzyl on dihydrobenzofuran | 370.16 | Chlorine substituent increases lipophilicity; acts as CB2 agonist . |

| Compound 21 () | Thiophene-piperazine | Trifluoromethylphenyl on piperazine | ~380 (estimated) | Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects . |

| Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone () | Benzofuran-piperidine | (4-Methoxyphenyl)thio on piperidine | 381.5 | Sulfur atom introduces potential for disulfide bond formation or altered metabolism . |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Furan-piperazine | 4-Aminobenzoyl on piperazine | ~310 (estimated) | Amino group improves solubility and enables conjugation . |

Pharmacological and Functional Differences

- Cannabinoid Receptor Agonists (): Dihydrobenzofuran derivatives (e.g., Compounds 30–34) exhibit selective CB2 agonism. The absence of a piperazine ring in these compounds contrasts with the target compound, which may shift activity toward other CNS targets .

- Serotonin/Dopamine Receptor Ligands (): Arylpiperazines with trifluoromethyl or thiophene groups (e.g., MK37, MK47) are designed for 5-HT1A/D2 receptor modulation. The 3-methoxyphenyl group in the target compound may mimic these activities but with altered selectivity .

- Kinase Inhibitors (): Benzoylpiperidine derivatives (e.g., 22b, 25) incorporate fluorinated aryl groups for kinase inhibition. The target compound’s methoxy group may reduce kinase affinity compared to fluorine substituents .

Physicochemical Properties

- Lipophilicity: The 3-methoxyphenyl group increases lipophilicity compared to polar substituents like amino () or hydroxyl groups () but is less lipophilic than chlorinated analogs ().

- Solubility: Piperazine and piperidine rings enhance water solubility relative to purely aromatic scaffolds (e.g., ’s thioether derivative) .

Biological Activity

Benzofuran derivatives, including the compound Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone , exhibit a range of biological activities that make them significant in pharmacological research. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety linked to piperazine and piperidine rings, which are known for their biological significance. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Recent findings indicate that compounds with similar scaffolds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with methoxy substitutions have shown enhanced antibacterial effects compared to their unsubstituted counterparts .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative A | S. aureus | 2 μg/mL |

| Benzofuran derivative B | E. coli | 4 μg/mL |

| Benzofuran derivative C | P. aeruginosa | 8 μg/mL |

Anticancer Activity

The benzofuran scaffold has been identified as a promising framework for anticancer agents. Studies have demonstrated that certain benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to the target compound have shown efficacy against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

The biological activity of benzofuran derivatives is often attributed to their ability to interact with specific receptors or enzymes involved in disease processes. For instance:

- Inhibition of Protein Kinases : Some derivatives act as inhibitors of protein kinases involved in cancer progression.

- Modulation of Neurotransmitter Systems : Compounds containing piperazine rings may influence serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

Case Studies

- Antimycobacterial Activity : A study evaluated a series of benzofuran derivatives for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited low MIC values, indicating strong potential as antitubercular agents .

- Antifungal Activity : Research highlighted the antifungal properties of certain benzofuran derivatives against Candida albicans, demonstrating effectiveness comparable to standard antifungal treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.